molecular formula C9H7NO2S B12977198 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carbaldehyde

3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carbaldehyde

Katalognummer: B12977198
Molekulargewicht: 193.22 g/mol
InChI-Schlüssel: PUAQKNFCWLGDLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carbaldehyde is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields of science and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carbaldehyde typically involves a multi-step process. One common method includes the reaction of 2-aminobenzenethiol with aromatic aldehydes and α-halogenated ketones in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) . The reaction conditions often involve heating the mixture to facilitate the formation of the thiazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydrogen atoms on the aromatic ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid.

    Reduction: 3-Hydroxy-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carbaldehyde.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carbaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carbaldehyde involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carbaldehyde is unique due to its specific structure, which includes an aldehyde group at the 7-position. This structural feature allows it to undergo specific chemical reactions and interact with biological targets in ways that similar compounds may not.

Eigenschaften

Molekularformel

C9H7NO2S

Molekulargewicht

193.22 g/mol

IUPAC-Name

3-oxo-4H-1,4-benzothiazine-7-carbaldehyde

InChI

InChI=1S/C9H7NO2S/c11-4-6-1-2-7-8(3-6)13-5-9(12)10-7/h1-4H,5H2,(H,10,12)

InChI-Schlüssel

PUAQKNFCWLGDLD-UHFFFAOYSA-N

Kanonische SMILES

C1C(=O)NC2=C(S1)C=C(C=C2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.